molecular formula C45H87O13P B13398768 L-a-Phosphatidylinositol-from Soy bean

L-a-Phosphatidylinositol-from Soy bean

Cat. No.: B13398768
M. Wt: 867.1 g/mol
InChI Key: FQZQXPXKJFOAGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-α-Phosphatidylinositol can be synthesized through enzymatic reactions involving phosphatidylinositol synthase. This enzyme catalyzes the transfer of inositol from cytidine diphosphate diacylglycerol to phosphatidic acid, forming phosphatidylinositol .

Industrial Production Methods

Industrial production of L-α-Phosphatidylinositol typically involves extraction from soybean lecithin. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

L-α-Phosphatidylinositol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-α-Phosphatidylinositol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Plays a role in cell signaling and membrane dynamics.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Used in the formulation of cosmetics and food products

Mechanism of Action

L-α-Phosphatidylinositol exerts its effects primarily through its role in cell signaling pathways. It is a precursor to inositol phosphates, which act as secondary messengers in various signaling cascades. These pathways are involved in processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-α-Phosphatidylinositol is unique due to its specific role as a precursor to various inositol phosphates, which are critical for numerous cellular functions. Its ability to be hydrolyzed into diacylglycerol and inositol trisphosphate makes it a versatile molecule in cell signaling .

Properties

IUPAC Name

[3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZQXPXKJFOAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87O13P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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